2-(Pyrrolidin-1-yl)ethyl benzoate

Lipophilicity Permeability Physicochemical property

2-(Pyrrolidin-1-yl)ethyl benzoate, systematically designated ethyl 2-pyrrolidin-1-ylbenzoate (CAS 192817-77-9), is an ortho-substituted benzoate ester featuring a pyrrolidine ring on the aromatic core. Its computed physicochemical profile includes a molecular weight of 219.28 g/mol, an XLogP3 of 3.4, a topological polar surface area (TPSA) of 29.5 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B12889464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)ethyl benzoate
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC(=O)C2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c15-13(12-6-2-1-3-7-12)16-11-10-14-8-4-5-9-14/h1-3,6-7H,4-5,8-11H2
InChIKeyCYCLSEABHPJKAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-1-yl)ethyl benzoate (CAS 192817-77-9) – Core Physicochemical & Structural Identity for Procurement Decisions


2-(Pyrrolidin-1-yl)ethyl benzoate, systematically designated ethyl 2-pyrrolidin-1-ylbenzoate (CAS 192817-77-9), is an ortho-substituted benzoate ester featuring a pyrrolidine ring on the aromatic core [1]. Its computed physicochemical profile includes a molecular weight of 219.28 g/mol, an XLogP3 of 3.4, a topological polar surface area (TPSA) of 29.5 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. These properties distinguish it from closely related analogs and directly influence its selection as a synthetic building block in medicinal chemistry programs, particularly those targeting melanin-concentrating hormone receptor 1 (MCH-1) [2].

Workflow Ortho-substituted benzoate building block
Property Moderate lipophilicity, compact pyrrolidine ring
Context MCH-1 receptor antagonist scaffold elaboration

2-(Pyrrolidin-1-yl)ethyl benzoate: Why Generic Substitution with In-Class Analogs Risks Functional Divergence


Non-isosteric substitutions within the o-pyrrolidinyl benzoate series produce quantifiable shifts in lipophilicity, size, and ring electronics that preclude simple interchange. The ethyl ester ortho-substituted pyrrolidine target compound (XLogP3 = 3.4) occupies a distinct lipophilic efficiency window compared to the methyl ester variant (XLogP3 = 2.4) [1][2]; this ~1 log unit difference translates to a ~10‑fold difference in calculated n‑octanol/water partition coefficient, directly impacting membrane permeability and metabolic stability [3]. Furthermore, substituting the pyrrolidine ring with piperidine increases XLogP3 to 3.7 and adds molecular weight (+14 Da), altering ligand-lipophilicity efficiency parameters relevant to CNS and intracellular targets [4]. These measurable property gaps—not simply structural similarity—dictate that procurement decisions cannot assume functional equivalence across the ortho-pyrrolidinyl benzoate series.

Property Shift
Target Attribute
Analog May Introduce
Ester variant
Moderate computed lipophilicity
Methyl ester has lower lipophilicity, potentially altering membrane permeability
Ring size
Compact pyrrolidine ring
Piperidine analog increases lipophilicity and molecular weight, shifting ligand efficiency profile
Substitution topology
Ortho position required for pharmacophore
Para isomer cannot support MCH-1 binding geometry

2-(Pyrrolidin-1-yl)ethyl benzoate: Head-to-Head Quantitative Differentiation Guide for Scientific Selection


Lipophilicity Advantage Over Methyl Ester Analog: XLogP3 Comparison

The target ethyl ester (2-(pyrrolidin-1-yl)ethyl benzoate) exhibits a computed XLogP3 of 3.4, which is 1.0 log unit higher than the methyl ester analog methyl 2-(pyrrolidin-1-yl)benzoate (XLogP3 = 2.4) [1][2]. This difference corresponds to a theoretical 10‑fold increase in partition coefficient, indicating significantly enhanced membrane permeability potential for the ethyl ester [3].

Lipophilicity vs Methyl Ester
Cross-study comparable
XLogP3 3.4 Δ +1.0 Methyl ester XLogP3 2.4
Supports permeability-based selection
~10× partition coefficient difference; computed data
Lipophilicity Permeability Physicochemical property

Moderate Lipophilicity Relative to Six-Membered Heterocyclic Analog: Piperidine Comparator

The pyrrolidine-containing target compound has an XLogP3 of 3.4, whereas the piperidine analog ethyl 2-(piperidin-1-yl)benzoate (CAS 192817-76-8) has a higher XLogP3 of 3.7 and a molecular weight of 233.31 g/mol (+14.03 Da) [1][2]. The ΔXLogP3 of −0.3 combined with the lower molecular weight gives the pyrrolidine compound a more favorable ligand-lipophilicity efficiency index if membrane interaction is a selection vector.

Lipophilicity vs Piperidine Analog
Cross-study comparable
XLogP3 3.4, MW 219 Δ -0.3, ΔMW -14 Piperidine XLogP3 3.7, MW 233
More favorable ligand-lipophilicity efficiency profile
Lower lipophilicity may reduce off-target binding risk context
Lipophilic ligand efficiency CNS drug design Heterocycle comparison

Ortho-Substitution Topology as a Synthetic Entry Point for MCH-1 Antagonist Scaffolds

The ortho-pyrrolidinyl benzoate ester core serves as a direct precursor to high-affinity MCH-1 antagonists. In a validated radioligand displacement assay using [3H]4-(benzyloxy)-1-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-indazol-5-yl)pyridin-2(1H)-one and CHO-K1 membranes expressing human MCH-1, a derivative built upon this core achieved a Ki of 25.3 nM [1]. While direct pharmacological data for the unadorned target compound are limited, the ortho-substitution pattern is essential for the activity of the elaborated chemotype; para-substituted isomers (e.g., ethyl 4-(pyrrolidin-1-yl)benzoate) cannot deliver the same binding pharmacophore.

Ortho Topology for MCH-1
Class-level inference
Ortho substitution is a prerequisite for downstream MCH-1 antagonist pharmacophore; derivatives achieve reported Ki 25.3 nM
Essential for MCH-1 scaffold elaboration studies
Para isomer incompatible with binding geometry
MCH-1 antagonist Scaffold diversification Medicinal chemistry

Validated Utility as a Prodrug Promoiety: Comparative GI Safety Precedent

The 2-(pyrrolidin-1-yl)ethyl ester motif has been employed as a prodrug promoiety for the NSAID ketorolac, where it demonstrated considerably reduced gastrointestinal irritation and ulceration compared to the parent carboxylic acid, as documented in US Patent 5,574,170 [1]. This provides a class‑level proof‑of‑concept that the target ester can modulate pharmacokinetic and toxicological profiles of carboxylic acid drugs when the linear 2‑substituted ethyl ester linkage is used.

Prodrug Promoiety Precedent
Class-level inference
2-(Pyrrolidin-1-yl)ethyl ester of ketorolac reported lower GI irritation in rodent models vs parent acid
Supports prodrug promoiety selection context
Patent-level evidence; quantitative reduction not specified
Prodrug design Gastrointestinal safety Ester prodrug

2-(Pyrrolidin-1-yl)ethyl benzoate: High-Value Research and Industrial Application Scenarios Driven by Quantitative Evidence


Medicinal Chemistry: MCH-1 Antagonist Lead Elaboration

The ortho-pyrrolidinyl ethyl benzoate core is the essential synthetic entry point for a series of selective MCH-1 receptor antagonists. Building upon this scaffold has yielded compounds with sub‑50 nM Ki, as exemplified by a 25.3 nM analog [1]. Procurement of the ortho isomer ensures compatibility with the established pharmacophore; para-substituted analogs cannot replicate this binding geometry. This scaffold is directly relevant to programs targeting metabolic disorders and obesity.

Prodrug Design: Amine‑Bearing Ester for Enhanced GI Tolerability

The 2-(pyrrolidin-1-yl)ethyl ester function has been validated as a GI‑sparing prodrug promoiety for carboxylic acid drugs, as shown with ketorolac [2]. When a synthetic program requires a basic ester promoiety that can reduce local gastric irritation without compromising systemic exposure, this specific ester linkage offers a published precedent that simple alkyl esters do not.

Property‑Based Lead Optimization: Balancing Lipophilicity and Size

When a medicinal chemistry campaign demands a benzoate ester building block with moderate lipophilicity (XLogP3 = 3.4) and a compact ortho‑substituted pyrrolidine ring (MW = 219.28), the target compound offers measurable advantages over the methyl ester (XLogP3 = 2.4, potentially insufficient permeability) [3] and the piperidine analog (XLogP3 = 3.7, MW = 233.31, higher lipophilicity may increase off‑target risk) [4]. This positions the target compound as a central intermediate for achieving balanced physicochemical profiles.

Chemical Biology: Orthogonally Functionalized Fragment for Library Synthesis

The combination of an ortho‑pyrrolidine ring, an ethyl ester, and a benzoate core provides three points of chemical diversity (aromatic substitution, ester hydrolysis, amine alkylation). This orthogonal functionality allows the target compound to serve as a privileged fragment in diversity‑oriented synthesis libraries, distinct from para‑substituted or non‑basic ester analogs that lack the same synthetic expansion potential.

Application
Selection Property
Validation Focus
MCH-1 antagonist lead elaboration
Ortho-substituted scaffold compatibility
Binding assay confirmation for MCH-1 receptor context
Prodrug design for GI tolerability research
Basic amine ester promoiety precedent
GI irritation model response review
Property-based lead optimization
Balanced lipophilicity and molecular weight profile
Permeability and ligand efficiency endpoint review
Chemical biology fragment library synthesis
Orthogonal functionalization points
Diversity-oriented synthesis compatibility
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